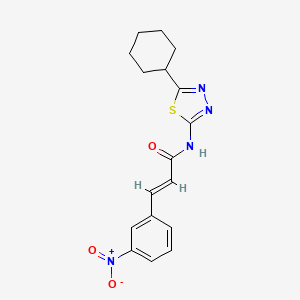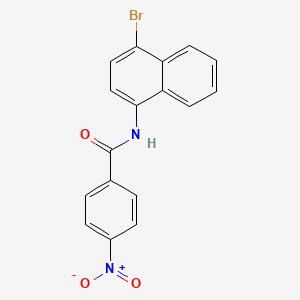
N-(2-chloro-5-nitrophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide
概要
説明
N-(2-chloro-5-nitrophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a carboxamide group, and various substituents such as chloro, nitro, and methoxy groups. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-nitrophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Substituents: The chloro and nitro groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using chlorine gas or thionyl chloride, while nitration can be performed using a mixture of concentrated nitric and sulfuric acids.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the quinoline derivative with an appropriate amine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
N-(2-chloro-5-nitrophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as ceric ammonium nitrate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.
Oxidation: Ceric ammonium nitrate, potassium permanganate.
Major Products
Reduction: Formation of N-(2-amino-5-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Oxidation: Formation of N-(2-chloro-5-nitrophenyl)-2-(4-hydroxyphenyl)quinoline-4-carboxamide.
科学的研究の応用
N-(2-chloro-5-nitrophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: It is used as a probe to study various biological pathways and molecular targets.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets such as enzymes, receptors, and DNA. The compound may inhibit enzyme activity, block receptor binding, or intercalate into DNA, leading to various biological effects. The exact pathways and targets depend on the specific biological context and the type of activity being studied.
類似化合物との比較
Similar Compounds
N-(2-chloro-5-nitrophenyl)-2-phenylquinoline-4-carboxamide: Similar structure but lacks the methoxy group.
N-(2-chloro-5-nitrophenyl)-2-(4-hydroxyphenyl)quinoline-4-carboxamide: Similar structure but has a hydroxyl group instead of a methoxy group.
N-(2-chloro-5-nitrophenyl)-2-(4-methylphenyl)quinoline-4-carboxamide: Similar structure but has a methyl group instead of a methoxy group.
Uniqueness
N-(2-chloro-5-nitrophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. The methoxy group can enhance the compound’s ability to interact with specific molecular targets and improve its solubility and stability.
特性
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O4/c1-31-16-9-6-14(7-10-16)21-13-18(17-4-2-3-5-20(17)25-21)23(28)26-22-12-15(27(29)30)8-11-19(22)24/h2-13H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHLDQYYJPTZQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC(=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-chloro-2-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B3521070.png)
![1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B3521081.png)
![2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3521092.png)
![3-(4-METHOXYPHENYL)-N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}PROPANAMIDE](/img/structure/B3521098.png)
![methyl 2-({2-[methyl(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3521101.png)
![2-[4-(propan-2-yl)phenoxy]-N-{4-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B3521108.png)
![N-(3-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B3521114.png)

![ethyl 5-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)-2,6-dimethylnicotinate](/img/structure/B3521117.png)
![ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B3521142.png)
![N-(2-bromo-4-methylphenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3521147.png)
![2-{4-[3-(4-tert-butylphenyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B3521154.png)
![2-(4-BROMOPHENOXY)-N-[4-(5-METHYLTHIOPHEN-2-YL)-13-THIAZOL-2-YL]ACETAMIDE](/img/structure/B3521162.png)
